- Pyrazolylsulfonylureas and related compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,

Cas no 919278-39-0 (1-(2,2,2-trifluoroethyl)pyrazol-4-amine)

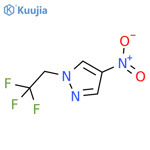

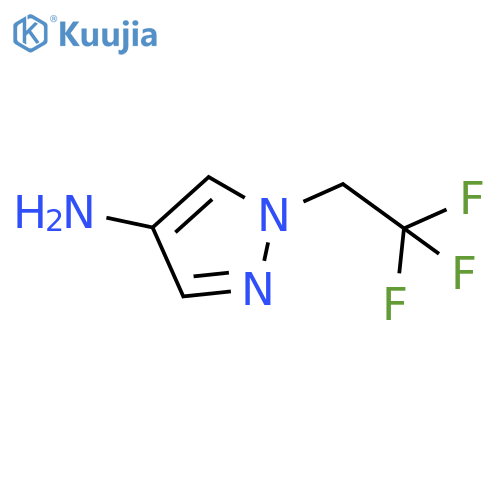

919278-39-0 structure

Nombre del producto:1-(2,2,2-trifluoroethyl)pyrazol-4-amine

Número CAS:919278-39-0

MF:C5H6F3N3

Megavatios:165.116450786591

MDL:MFCD03420215

CID:765188

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Propiedades químicas y físicas

Nombre e identificación

-

- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine

- 1-(2,2,2-TRIFLUORO-ETHYL)-1 H -PYRAZOL-4-YLAMINE HYDROCHLORIDE

- 1H-Pyrazol-4-amine, 1-(2,2,2-trifluoroethyl)-

- 4-amino-1-(2,2,2-trifluoroethyl)pyrazole

- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine (ACI)

- 1-(2,2,2-Trifluoro-ethyl)-1H-pyrazol-4-ylamine

- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-amine

- 1-(2,2,2-Trifluoroethyl)pyrazol-4-amine

- 1-(2,2,2-trifluoroethyl)pyrazol-4-amine

-

- MDL: MFCD03420215

- Renchi: 1S/C5H6F3N3/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3,9H2

- Clave inchi: FDXLDVHECBHMRI-UHFFFAOYSA-N

- Sonrisas: FC(CN1C=C(N)C=N1)(F)F

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

Propiedades experimentales

- Punto de ebullición: 213.1±40.0℃ at 760 mmHg

1-(2,2,2-trifluoroethyl)pyrazol-4-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-80732-0.5g |

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

919278-39-0 | 95% | 0.5g |

$72.0 | 2023-09-02 | |

| Enamine | EN300-80732-1.0g |

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

919278-39-0 | 95% | 1.0g |

$120.0 | 2023-02-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA7020-100MG |

1-(2,2,2-trifluoroethyl)pyrazol-4-amine |

919278-39-0 | 95% | 100MG |

¥ 435.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y0992715-5g |

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

919278-39-0 | 95% | 5g |

$1000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA7020-1G |

1-(2,2,2-trifluoroethyl)pyrazol-4-amine |

919278-39-0 | 95% | 1g |

¥ 1,610.00 | 2023-04-13 | |

| Enamine | EN300-80732-5.0g |

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

919278-39-0 | 95% | 5.0g |

$312.0 | 2023-02-12 | |

| Enamine | EN300-80732-0.1g |

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

919278-39-0 | 95% | 0.1g |

$33.0 | 2023-09-02 | |

| Enamine | EN300-80732-2.5g |

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

919278-39-0 | 95% | 2.5g |

$151.0 | 2023-09-02 | |

| Fluorochem | 030473-1g |

1-(2,2,2-Trifluoro-ethyl)-1 H -pyrazol-4-ylamine |

919278-39-0 | 95% | 1g |

£245.00 | 2022-03-01 | |

| Advanced ChemBlocks | A-653-5G |

1-(2,2,2-Trifluoro-ethyl)-1H-pyrazol-4-ylamine |

919278-39-0 | 95% | 5G |

$680 | 2023-09-16 |

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol , Ethyl acetate ; 18 h, 5 bar, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt

Referencia

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referencia

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 3 h, rt

Referencia

- Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C

Referencia

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 40 min, 50 psi, 23 °C

Referencia

- Preparation of dihydropyrrolopyridinone derivatives and analogs for use as phosphatidylinositol 3-kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Solvents: Methanol ; rt

1.2 Catalysts: Palladium ; rt

1.3 Reagents: Hydrogen ; 3 h, 1 atm, rt

1.2 Catalysts: Palladium ; rt

1.3 Reagents: Hydrogen ; 3 h, 1 atm, rt

Referencia

- N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt

Referencia

- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Raw materials

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Preparation Products

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Literatura relevante

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

919278-39-0 (1-(2,2,2-trifluoroethyl)pyrazol-4-amine) Productos relacionados

- 85163-57-1(Indole-3-pyruvic Acid-d5)

- 2228433-34-7(3-(1-amino-2,2-difluorocyclopropyl)-1lambda6-thiolane-1,1-dione)

- 339248-22-5(<br>1,6-DIAMINO-4-(1,3-BENZODIOXOL-5-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3,5-DICARBON ITRILE)

- 8006-84-6(Fennel oil)

- 868223-90-9(ethyl 2-(1-oxo-2-{(2,4,6-trimethylphenyl)carbamoylmethyl}-1,2-dihydroisoquinolin-5-yl)oxyacetate)

- 2680676-03-1(6-Chloro-2-fluoro-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)

- 2097864-88-3(2,2,2-trifluoroethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate)

- 1806853-76-8(3-(Bromomethyl)-2-cyano-5-(difluoromethyl)-4-methylpyridine)

- 1019500-22-1(4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol)

- 2680841-26-1(tert-butyl N-5-bromo-4-fluoro-2-(morpholin-4-yl)phenylcarbamate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:919278-39-0)1-(2,2,2-trifluoroethyl)pyrazol-4-amine

Pureza:99%/99%/99%

Cantidad:1.0g/5.0g/10.0g

Precio ($):202.0/677.0/1152.0